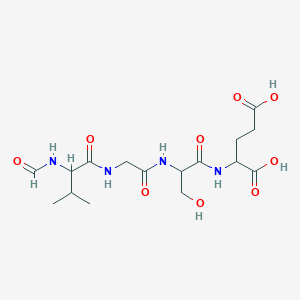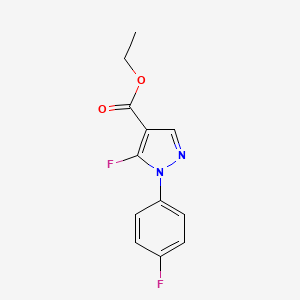![molecular formula C21H39N3O7 B13756035 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol CAS No. 51658-22-1](/img/structure/B13756035.png)
2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol is a chemical compound with the molecular formula C21H39N3O7 and a molecular weight of 445.55 . This compound is known for its unique structure, which includes three bis(2-hydroxyethyl)amino groups attached to a phenol ring. It is used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol typically involves the reaction of phenol with formaldehyde and bis(2-hydroxyethyl)amine. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where phenol, formaldehyde, and bis(2-hydroxyethyl)amine are mixed under specific conditions. The reaction mixture is then subjected to separation and purification processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The hydroxyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol involves its interaction with specific molecular targets. The hydroxyl and amino groups in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, stabilize protein structures, and facilitate the formation of complex molecular assemblies .
Comparison with Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: This compound has similar structural features but with dimethylamino groups instead of bis(2-hydroxyethyl)amino groups.
Bis(2-hydroxyethyl)aminotris(hydroxymethyl)methane:
Uniqueness: 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol is unique due to its combination of hydroxyl and amino groups, which provide versatile chemical reactivity and the ability to form stable complexes with metal ions. This makes it particularly valuable in applications requiring precise control over chemical interactions and stability .
Properties
CAS No. |
51658-22-1 |
|---|---|
Molecular Formula |
C21H39N3O7 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2,4,6-tris[[bis(2-hydroxyethyl)amino]methyl]phenol |
InChI |
InChI=1S/C21H39N3O7/c25-7-1-22(2-8-26)15-18-13-19(16-23(3-9-27)4-10-28)21(31)20(14-18)17-24(5-11-29)6-12-30/h13-14,25-31H,1-12,15-17H2 |
InChI Key |
XWRUCIJUEHCQDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CN(CCO)CCO)O)CN(CCO)CCO)CN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butylspiro[2.2]pentane](/img/structure/B13755953.png)
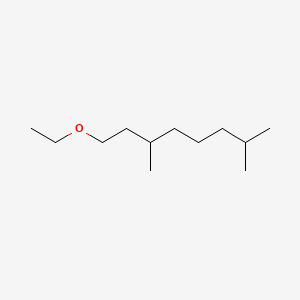

![2-(3-Fluorophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B13755969.png)
![4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B13755971.png)

![2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B13755982.png)
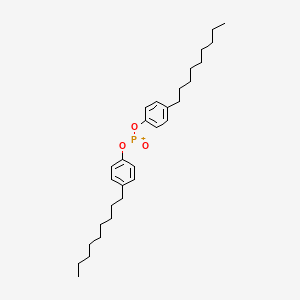
![9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione](/img/structure/B13755992.png)
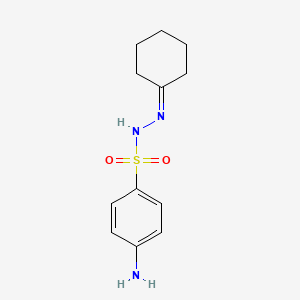
![2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester](/img/structure/B13756006.png)
